molecular formula C7H4ClN3O2 B12994801 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

Cat. No.: B12994801
M. Wt: 197.58 g/mol
InChI Key: DYXBLCHLMYUOGV-UHFFFAOYSA-N
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Description

3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a chlorine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid typically involves multiple steps. One common method starts with the reduction of 5-nitropyrrolo[2,3-b]pyrazine to 5-aminopyrrolo[2,3-b]pyrazine. This intermediate is then reacted with cyanogen to form tricyanopyrrolo[2,3-b]pyrazine, which is subsequently hydrolyzed under acidic conditions to yield the target compound .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of 3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is not fully understood. it is known to interact with various molecular targets, including kinases. The compound’s structure allows it to inhibit kinase activity, which can affect multiple signaling pathways involved in cell growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is unique due to the presence of the chlorine atom at the 3-position and the carboxylic acid group at the 7-position. These functional groups confer specific chemical reactivity and biological activity, making it a valuable compound for drug discovery and other applications .

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

3-chloro-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid

InChI

InChI=1S/C7H4ClN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13)

InChI Key

DYXBLCHLMYUOGV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC=C(N=C2N1)Cl)C(=O)O

Origin of Product

United States

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